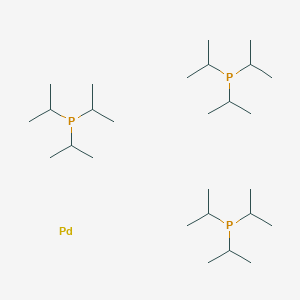
Palladium;tri(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+3P(i-Pr)3→Pd(P(i-Pr)3)3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.
Aplicaciones Científicas De Investigación
Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.
Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52359-15-6 |
|---|---|
Fórmula molecular |
C27H63P3Pd |
Peso molecular |
587.1 g/mol |
Nombre IUPAC |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
Clave InChI |
GBMCMDILJDBBQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


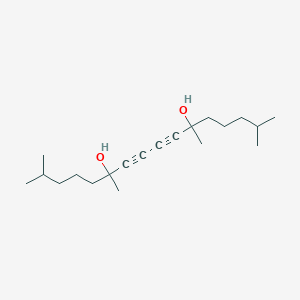
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
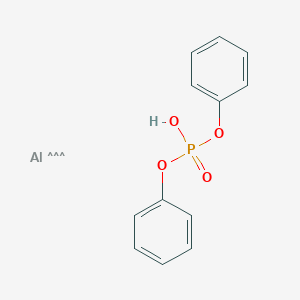
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
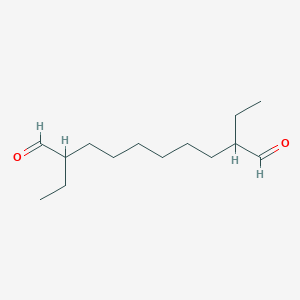
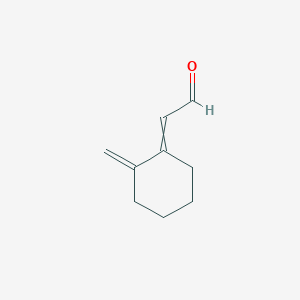
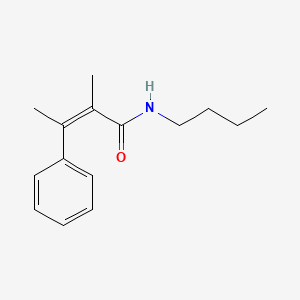


![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

